molecular formula C14H16ClNO3 B2374282 2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287268-34-0

2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2374282
CAS No.: 2287268-34-0
M. Wt: 281.74
InChI Key: BDPZSDSVAVDUPE-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, often using a suitable catalyst under controlled temperature and pressure conditions.

    Introduction of the phenyl group: The phenyl group with chloro and methoxy substituents is introduced via a Friedel-Crafts alkylation reaction.

    Amination and carboxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted phenyl compounds.

Scientific Research Applications

2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific biochemical pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity. The chloro and methoxy substituents may contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties by influencing its solubility, stability, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[3-(4-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-Amino-2-[3-(4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-Amino-2-[3-(4-chloro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Uniqueness

The unique combination of the chloro and methoxy substituents on the phenyl ring, along with the bicyclo[1.1.1]pentane core, distinguishes 2-Amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid from its analogs. This structural uniqueness can result in distinct chemical reactivity, biological activity, and potential therapeutic applications.

Properties

IUPAC Name

2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-19-10-4-8(2-3-9(10)15)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPZSDSVAVDUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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